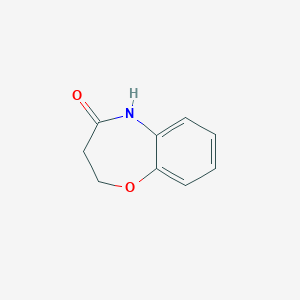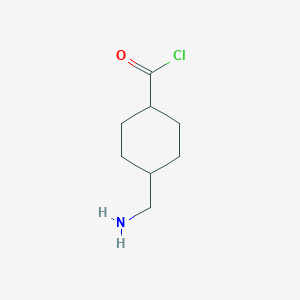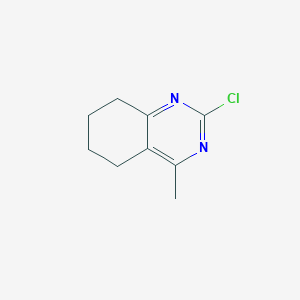
2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline” is a chemical compound with the molecular formula C9H11ClN2. It has a molecular weight of 182.65 . The compound is solid at room temperature .
Synthesis Analysis
The synthesis of “2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline” and its derivatives can be achieved using α-Aminoamidines. The reaction occurs in mild conditions and is characterized by excellent yields . The newly synthesized derivatives bear protecting groups at the C2- tert -butyl moiety of a quinazoline ring, which can be easily cleaved, opening up further opportunities for their functionalization .Molecular Structure Analysis
The InChI code for “2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline” is 1S/C9H11ClN2/c1-6-7-4-2-3-5-8(7)12-9(10)11-6/h2-5H2,1H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
“2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline” is a solid at room temperature . It has a molecular weight of 182.65 .Aplicaciones Científicas De Investigación
Drug Discovery and Optimization
Quinazoline and quinazolinone derivatives, which include “2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline”, are significant targets in medicinal chemistry . They have received considerable attention due to their wide range of biopharmaceutical activities .
Antimicrobial Properties
Quinazolinones, such as “2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline”, have shown promising antimicrobial properties . This makes them potential candidates for the development of novel antibiotics, especially in the face of increasing drug resistance .
Anti-inflammatory Applications
Quinazolinone and quinazoline derivatives have demonstrated anti-inflammatory properties . This suggests that “2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline” could potentially be used in the treatment of inflammatory conditions .
Anticancer Applications
Quinazolinone and quinazoline derivatives have shown anticancer properties . Therefore, “2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline” could potentially be used in cancer treatment .
Anticonvulsant Applications
Quinazolinone and quinazoline derivatives have demonstrated anticonvulsant properties . This suggests that “2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline” could potentially be used in the treatment of convulsive disorders .
Anti-HIV Applications
Quinazolinone and quinazoline derivatives have shown anti-HIV properties . This suggests that “2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline” could potentially be used in the treatment of HIV .
Direcciones Futuras
The future directions for “2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline” and its derivatives could involve further functionalization of the compounds . Moreover, they may be promising candidates for the molecular design and the development of new antitubercular agents against multidrug-resistant strains of the Tubercle bacillus . Additionally, the high inhibition activity of the synthesized compounds was also predicted against β-glucosidase, suggesting a novel tetrahydroquinazoline scaffold for the treatment of diabetes .
Propiedades
IUPAC Name |
2-chloro-4-methyl-5,6,7,8-tetrahydroquinazoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2/c1-6-7-4-2-3-5-8(7)12-9(10)11-6/h2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUBUBHNBFMEVNX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCCC2=NC(=N1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90518543 |
Source


|
| Record name | 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90518543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline | |
CAS RN |
83939-60-0 |
Source


|
| Record name | 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90518543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

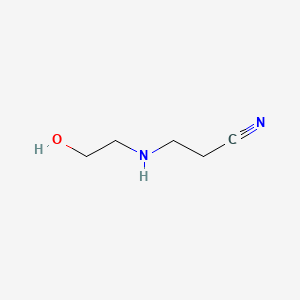




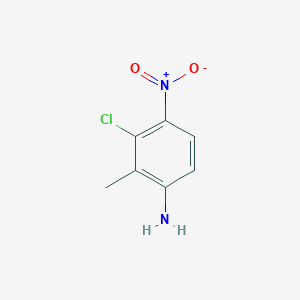
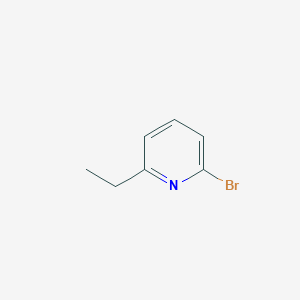
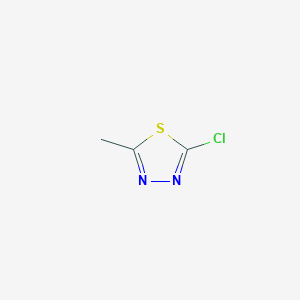
![2-((1,1-Dioxidobenzo[d]isothiazol-3-yl)thio)acetonitrile](/img/structure/B1355065.png)
